1-(2-Methoxyethyl)-3-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)urea

Data Gap Product Selection sEH Inhibition

Researchers developing soluble epoxide hydrolase (sEH) inhibitors often face limited access to structurally diverse 1,3-disubstituted urea scaffolds. This compound provides a defined building block featuring a 2-oxopyrrolidin-1-yl phenyl motif. Key supply advantages: (i) Pre-formed urea core enabling rapid analog synthesis for SAR studies; (ii) Structurally verified scaffold with confirmed molecular identity (CAS 1211280-65-7, MW 291.35); (iii) Available from stock with competitive pricing and global delivery, eliminating custom synthesis lead times.

Molecular Formula C15H21N3O3
Molecular Weight 291.351
CAS No. 1211280-65-7
Cat. No. B2875140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methoxyethyl)-3-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)urea
CAS1211280-65-7
Molecular FormulaC15H21N3O3
Molecular Weight291.351
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)NCCOC)N2CCCC2=O
InChIInChI=1S/C15H21N3O3/c1-11-5-6-12(17-15(20)16-7-9-21-2)10-13(11)18-8-3-4-14(18)19/h5-6,10H,3-4,7-9H2,1-2H3,(H2,16,17,20)
InChIKeyYGHDNTHPZXAGOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Baseline Chemical Profile of 1-(2-Methoxyethyl)-3-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)urea (CAS 1211280-65-7)


1-(2-Methoxyethyl)-3-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)urea is a synthetic, small-molecule urea derivative [1]. It is part of a class of 1,3-disubstituted ureas, which are often investigated as inhibitors of soluble epoxide hydrolase (sEH) for treating hypertension and inflammation [2]. However, a search of primary research papers and patents for this specific compound did not return any quantitative biological or performance data to establish a baseline profile.

The Risk of Substituting 1-(2-Methoxyethyl)-3-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)urea with In-Class Analogs


Minor structural changes in 1,3-disubstituted urea sEH inhibitors can have a dramatic impact on their physical properties and metabolic stability, making generic substitution risky [1]. For example, the addition of a polar group on the ether function can improve solubility and in vivo stability without loss of potency [1]. Without specific quantitative data on this compound's inhibition potency, selectivity, and pharmacokinetic profile, it cannot be assumed that a closely related analog will perform identically. The following evidence guide confirms that no such differentiating data could be located for this compound in authoritative sources.

Quantitative Performance Comparison for 1-(2-Methoxyethyl)-3-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)urea (CAS 1211280-65-7)


Self-Assessment on the Availability of Direct Comparative Evidence

A thorough search of primary literature, patents (e.g., US-8501783-B2, US20190161445A1), and authoritative databases (BindingDB, PubMed) did not yield any quantitative biological, pharmacokinetic, or physicochemical data for 1-(2-Methoxyethyl)-3-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)urea. Consequently, it is impossible to make a data-supported claim of differentiation against any comparator. The user must be aware that product selection for this compound cannot currently be guided by published, quantitative evidence from allowed sources. [1]

Data Gap Product Selection sEH Inhibition

Application Scenarios for 1-(2-Methoxyethyl)-3-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)urea Based on Verified Data


Scenario Unavailable Due to Lack of Evidence

Based on the strict evidence admission rules, no specific research or industrial application scenario can be recommended. The compound's potential as an sEH inhibitor is inferred only from its structural class, but this does not constitute a verified application scenario. Any downstream use should be preceded by in-house profiling. [1]

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